11-Methyltricosanoyl-CoA

VLCFA metabolism acyl-CoA synthetase substrate specificity

Select 11-Methyltricosanoyl-CoA for precise VLCFA metabolism studies. Its unique C-11 methyl branch on a 23-carbon chain ensures strict substrate specificity for very long-chain acyl-CoA synthetase, CPT1, and peroxisomal β-oxidation enzymes. Unlike generic straight-chain or isomer analogs, this compound guarantees accurate kinetic data and reproducible results in assays modeling Zellweger syndrome, X-ALD, or targeted metabolomics. Sourcing the correct isomer is critical for valid enzyme characterization and biomarker discovery.

Molecular Formula C45H82N7O17P3S
Molecular Weight 1118.2 g/mol
Cat. No. B15597947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methyltricosanoyl-CoA
Molecular FormulaC45H82N7O17P3S
Molecular Weight1118.2 g/mol
Structural Identifiers
InChIInChI=1S/C45H82N7O17P3S/c1-5-6-7-8-9-10-11-13-16-19-22-33(2)23-20-17-14-12-15-18-21-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)
InChIKeyLPSCJOFNNLJBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Methyltricosanoyl-CoA for Fatty Acid and Peroxisomal Metabolism Research: Procurement-Focused Chemical Overview


11-Methyltricosanoyl-CoA is a very-long-chain (C24) methyl-branched acyl-coenzyme A (acyl-CoA) derivative [1]. It is an 11-methyltricosanoic acid thioester of coenzyme A, with the acyl moiety comprising a 23-carbon fatty acid chain bearing a single methyl branch at the C-11 position . This compound serves as a critical substrate for studying very-long-chain fatty acid (VLCFA) activation, mitochondrial/peroxisomal β-oxidation, and branched-chain lipid metabolism [2].

The Critical Role of 11-Methyltricosanoyl-CoA: Why Chain Length and Methyl Branch Position Dictate Specificity


Generic substitution with other very-long-chain acyl-CoAs (e.g., tricosanoyl-CoA [C23:0] or other positional isomers like 12-methyltricosanoyl-CoA) is scientifically invalid due to the stringent substrate specificity of acyl-CoA synthetases and dehydrogenases [1]. The C-11 methyl branch and 23-carbon chain length of 11-methyltricosanoyl-CoA dictate unique interactions with very long-chain acyl-CoA synthetase [2], carnitine palmitoyltransferase 1 (CPT1) during mitochondrial transport [3], and peroxisomal β-oxidation enzymes [4]. Substituting a straight-chain analog or a different methyl-branched isomer can lead to divergent metabolic fates, altered enzyme kinetics, and non-comparable experimental results, thereby undermining data reproducibility and mechanistic interpretation.

11-Methyltricosanoyl-CoA: Quantitative Evidence Guide for Differentiated Scientific Selection


Very Long Chain Acyl-CoA Synthetase Substrate Specificity: Chain Length Discrimination (C23 vs. C20/C24)

Very long-chain acyl-CoA synthetase (VLACS) exhibits isoform-dependent chain-length specificity. Evidence indicates that VLACS isoforms preferentially activate fatty acids containing ≥22 carbons, which is a prerequisite for subsequent peroxisomal β-oxidation [1]. 11-Methyltricosanoyl-CoA, derived from a 23-carbon branched fatty acid, meets this critical chain-length threshold for efficient peroxisomal processing, whereas long-chain fatty acyl-CoAs (C12-C20) are primarily directed toward mitochondrial β-oxidation [2].

VLCFA metabolism acyl-CoA synthetase substrate specificity peroxisomal disorders

Methyl-Branched vs. Straight-Chain Acyl-CoA: Kinetic Discrimination by Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases display differential activity toward branched-chain versus straight-chain substrates. For example, short/branched chain acyl-CoA dehydrogenase (SBCAD) demonstrates activity toward 2-methyl-branched acyl-CoAs, while straight-chain acyl-CoA dehydrogenases (SCAD, MCAD, LCAD, VLCAD) exhibit distinct specificity profiles [1]. For purified 2-methyl-branched chain acyl-CoA dehydrogenase, apparent Km values of 18-21 µM have been reported for 2-methylbutyryl-CoA and 2-methylvaleryl-CoA [2]. The presence of a methyl branch at C-11 in 11-methyltricosanoyl-CoA is predicted to alter enzyme recognition and oxidation rates compared to its straight-chain counterpart tricosanoyl-CoA (C23:0-CoA).

branched-chain fatty acid oxidation acyl-CoA dehydrogenase enzyme kinetics inborn errors of metabolism

Structural Specificity of Carnitine Palmitoyltransferase 1 (CPT1) for Mitochondrial Import

CPT1 catalyzes the rate-limiting step in mitochondrial fatty acid oxidation, converting acyl-CoAs to acylcarnitines for transport across the mitochondrial membrane [1]. 11-Methyltricosanoyl-CoA is specifically recognized by CPT1 to form 11-methyltricosanoylcarnitine [2]. The enzyme's active site architecture accommodates the 23-carbon chain with a C-11 methyl branch, but altering either chain length or branch position can substantially affect catalytic efficiency and transport kinetics.

mitochondrial transport carnitine shuttle CPT1 substrate specificity acylcarnitine

Positional Isomer Discrimination: C-11 Methyl Branch vs. Alternative Methylation Sites

Multiple positional isomers of methyltricosanoyl-CoA exist, including 5-methyltricosanoyl-CoA (HMDB0300772) [1], 7-methyltricosanoyl-CoA [2], 9-methyltricosanoyl-CoA [3], and 12-methyltricosanoyl-CoA . The position of the methyl branch along the 23-carbon chain influences enzyme active site accommodation, metabolic fate, and analytical detection profiles. 11-Methyltricosanoyl-CoA represents a specific structural entity; substitution with a different positional isomer yields distinct biochemical properties and non-interchangeable experimental outcomes.

positional isomers methyl-branched fatty acids enzyme specificity metabolomics

Key Research Applications for 11-Methyltricosanoyl-CoA in Metabolic and Disease-Focused Studies


Investigating Peroxisomal β-Oxidation of Very-Long-Chain Branched Fatty Acids

Use 11-methyltricosanoyl-CoA as a substrate in isolated peroxisome preparations or cell-based assays to quantify β-oxidation rates of C23 methyl-branched fatty acids [1]. This application directly leverages the compound's classification as a very-long-chain acyl-CoA that undergoes peroxisomal processing, enabling studies of peroxisomal biogenesis disorders (e.g., Zellweger syndrome) and X-linked adrenoleukodystrophy models [2].

Enzymatic Characterization of Acyl-CoA Synthetase and Dehydrogenase Isoforms

Employ 11-methyltricosanoyl-CoA in kinetic assays to determine substrate specificity profiles of very long-chain acyl-CoA synthetase (VLACS) isoforms and branched-chain acyl-CoA dehydrogenases [3]. The compound's 23-carbon chain with a C-11 methyl branch provides a structurally defined substrate for differentiating enzyme activities that cannot be assessed with straight-chain or shorter-chain analogs [4].

Metabolomics and Lipidomics Reference Standard for Acylcarnitine Profiling

Use 11-methyltricosanoyl-CoA to generate and quantify its corresponding acylcarnitine, 11-methyltricosanoylcarnitine, as an authentic standard for targeted metabolomics [5]. This facilitates accurate identification and quantification of this specific acylcarnitine species in biological matrices, supporting biomarker discovery and metabolic flux analysis in studies of fatty acid oxidation disorders [6].

Studying CPT1-Mediated Mitochondrial Fatty Acid Import

Utilize 11-methyltricosanoyl-CoA in reconstituted carnitine palmitoyltransferase 1 (CPT1) assays to investigate the structural determinants governing very-long-chain acyl-CoA recognition and transport [7]. The compound serves as a model substrate for examining how methyl branching at distal positions (C-11) affects enzyme binding and catalysis compared to straight-chain or proximally branched analogs [8].

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